

# An In-depth Technical Guide to the Crystal Structure of Sodium Carbonate Monohydrate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Sodium carbonate monohydrate

Cat. No.: B1586706

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This technical guide provides a comprehensive overview of the crystal structure of **sodium carbonate monohydrate** ( $\text{Na}_2\text{CO}_3 \cdot \text{H}_2\text{O}$ ), also known as thermonatrite. The information presented is collated from crystallographic studies and is intended to be a valuable resource for professionals in research, science, and drug development who require detailed structural information on this compound.

## Crystallographic Data

The crystal structure of **sodium carbonate monohydrate** has been determined with precision through single-crystal X-ray diffraction techniques. The compound crystallizes in the orthorhombic system, and its key crystallographic parameters are summarized in the table below.

Parameter	Value	Source
Crystal System	Orthorhombic	[1]
Space Group	P2 <sub>1</sub> ab	[1]
a	6.472(2) Å	[1]
b	10.724(3) Å	[1]
c	5.259(2) Å	[1]
α, β, γ	90°	[2]
Unit Cell Volume	365.1 Å <sup>3</sup>	[1]
Z (Formula units per unit cell)	4	[1]
Calculated Density	2.256 g/cm <sup>3</sup>	[1]
Observed Density	2.255 g/cm <sup>3</sup>	[1]

## Structural Description

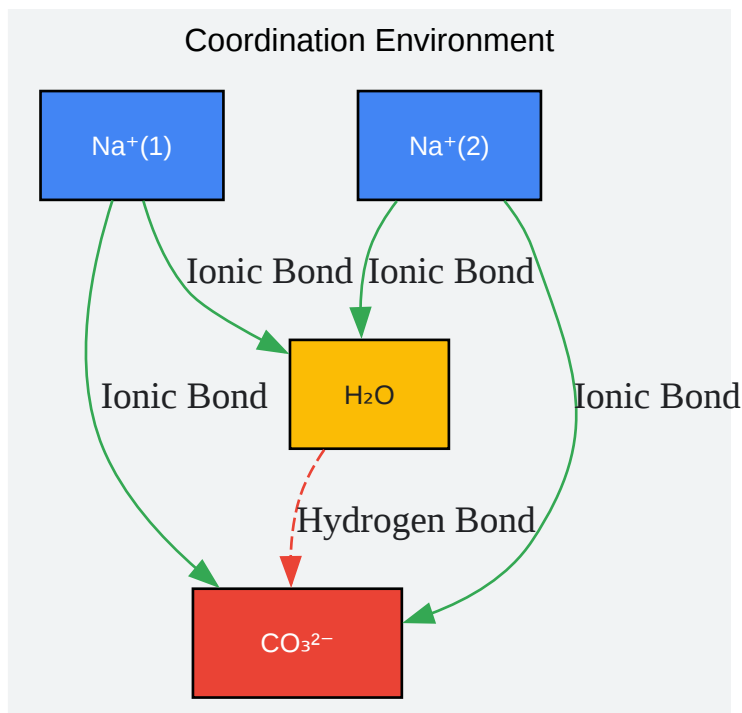
The crystal structure of **sodium carbonate monohydrate** consists of sheets of carbonate ions (CO<sub>3</sub><sup>2-</sup>) that are bonded to sodium ions (Na<sup>+</sup>) and water molecules.[1] These sheets are oriented roughly halfway between the layers.[1]

Each carbonate ion is bonded edgewise to two sodium ions.[1] The sodium ions exhibit irregular but similar coordination environments, with each Na<sup>+</sup> ion being surrounded by seven neighboring atoms.[1]

The water molecules play a crucial role in the structure. Each water molecule is bonded to two sodium ions and forms hydrogen bonds with two neighboring carbonate layers, thus linking the sheets together.[1] The arrangement of Na(1), Na(2), O(1), and O(3) atoms around the water oxygen is approximately tetrahedral.[1]

Below is a diagram illustrating the key interactions within the crystal structure of **sodium carbonate monohydrate**.

## Key Interactions in Sodium Carbonate Monohydrate



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Caption: Key interactions within the **sodium carbonate monohydrate** crystal structure.

## Experimental Protocol: Single-Crystal X-ray Diffraction

The crystallographic data presented in this guide were obtained through a single-crystal X-ray diffraction experiment. The following outlines the typical methodology employed in such a study.

### Crystal Growth

Single crystals of **sodium carbonate monohydrate** were grown by the evaporation of an aqueous solution at 60°C.[1] A fragment from a plate-like crystal with approximate maximum and minimum dimensions of 0.35 mm and 0.05 mm, respectively, was selected for data collection.[1]

## Data Collection

A single-crystal diffractometer was used to collect the X-ray diffraction data.<sup>[1]</sup> The essential parameters for the data collection process are summarized in the table below.

Parameter	Value	Source
Radiation	Mo K $\alpha$ ( $\lambda = 0.710688 \text{ \AA}$ )	<sup>[1]</sup>
Filter	0.025 mm Nb	<sup>[1]</sup>
Temperature	24 °C	<sup>[1]</sup>
Data Collection Method	Peak height method	<sup>[1]</sup>
Number of Reflections Collected	2189 (from 2 octants)	<sup>[1]</sup>
Number of Unique Reflections	1231	<sup>[1]</sup>
Maximum $\sin \theta/\lambda$	$0.904 \text{ \AA}^{-1}$	<sup>[1]</sup>

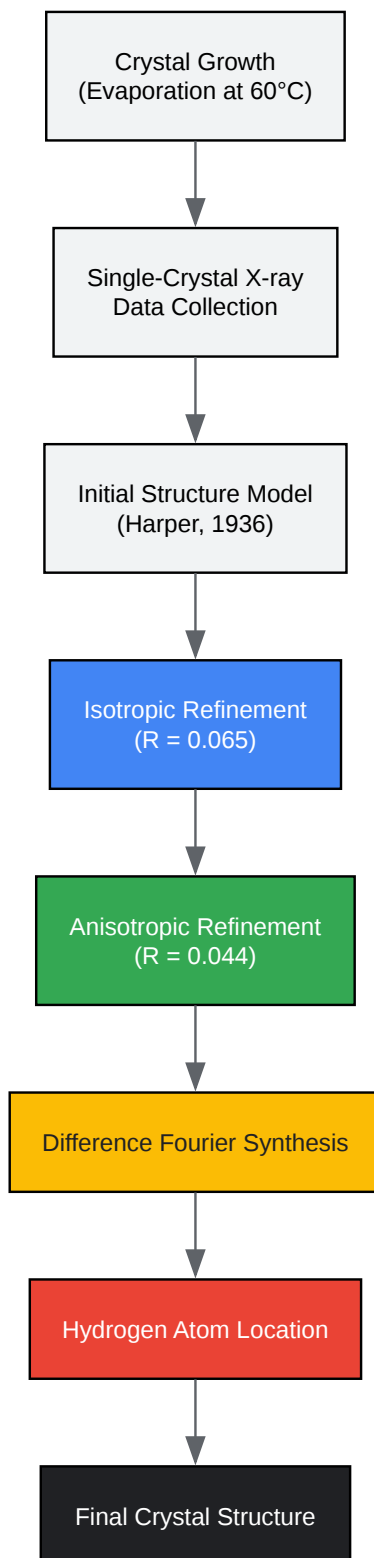
## Structure Solution and Refinement

The initial crystal structure, excluding the hydrogen positions, was determined by Harper in 1936.<sup>[1]</sup> This structure was subsequently refined using modern computational methods. The refinement process involved the following steps:

- Initial Refinement: The structure was first refined isotropically from Harper's parameters using the X-ray 67 system of computer programs, which resulted in an R-value of 0.065.<sup>[1]</sup>
- Anisotropic Refinement: The structure was then refined anisotropically, leading to a final R-value of 0.044.<sup>[1]</sup>
- Hydrogen Atom Location: The positions of the hydrogen atoms were unambiguously identified from the two highest peaks in a difference Fourier synthesis.<sup>[1]</sup>

The workflow for the structure determination and refinement is depicted in the diagram below.

## Crystal Structure Determination Workflow

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Caption: Workflow for the determination of the **sodium carbonate monohydrate** crystal structure.

## Conclusion

The crystal structure of **sodium carbonate monohydrate** is well-characterized, revealing a layered arrangement of carbonate ions and sodium ions linked by water molecules through a network of ionic and hydrogen bonds. The detailed crystallographic data and experimental protocols provided in this guide offer a solid foundation for further research and applications in various scientific and industrial fields, including pharmaceuticals, where understanding crystal structures is paramount for drug development and formulation.

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## References

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Crystal Structure of Sodium Carbonate Monohydrate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1586706#sodium-carbonate-monohydrate-crystal-structure]

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